molecular formula C5H7NO6 B1296143 Dimethyl nitromalonate CAS No. 5437-67-2

Dimethyl nitromalonate

Cat. No.: B1296143
CAS No.: 5437-67-2
M. Wt: 177.11 g/mol
InChI Key: GLKRAUOJZYHDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl nitromalonate is an organic compound with the chemical formula C5H7NO6 and a molecular weight of 177.12 g/mol . It is a diester derivative of nitromalonic acid and is characterized by the presence of nitro and ester functional groups. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl nitromalonate can be synthesized through the following steps :

    Dissolution: Dimethyl ester is dissolved in dimethyl sulfoxide.

    Addition: Silver nitrite is added to the solution.

    Reaction: The reactants are mixed, ground, and heated to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of readily available reagents and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl nitromalonate undergoes various chemical reactions, including:

    Oxidation: Conversion to nitro compounds.

    Reduction: Formation of amines or other reduced products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl nitromalonate has a wide range of applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which dimethyl nitromalonate exerts its effects involves its reactivity towards various nucleophiles and electrophiles . The nitro group can participate in electron-withdrawing interactions, making the compound a versatile intermediate in organic synthesis. The ester groups facilitate reactions with nucleophiles, leading to the formation of a wide range of products.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of a variety of organic compounds.

Properties

IUPAC Name

dimethyl 2-nitropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO6/c1-11-4(7)3(6(9)10)5(8)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKRAUOJZYHDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280264
Record name Dimethyl nitromalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-67-2
Record name 5437-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl nitromalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl nitromalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl nitromalonate
Reactant of Route 2
Dimethyl nitromalonate
Reactant of Route 3
Reactant of Route 3
Dimethyl nitromalonate
Reactant of Route 4
Dimethyl nitromalonate
Reactant of Route 5
Reactant of Route 5
Dimethyl nitromalonate
Reactant of Route 6
Reactant of Route 6
Dimethyl nitromalonate
Customer
Q & A

Q1: What are the key reactions dimethyl nitromalonate undergoes?

A1: this compound exhibits interesting reactivity under various conditions. [, ]

  • Thermal Decomposition & Cycloaddition: At elevated temperatures (around 170°C), it undergoes thermal decomposition to form bis(carbomethoxy)furoxan. Interestingly, in the presence of dipolarophiles, an intermediate, methyl carbonocyanidate N-oxide (MeOCOC≡N→O), can be trapped via 1,3-dipolar cycloaddition, yielding cycloadducts in good yields. []

Q2: Can this compound be used to synthesize other valuable compounds?

A2: Yes, this compound serves as a useful precursor in organic synthesis. []

  • Synthesis of γγ-bis(methoxycarbonyl)-γ-lactones: Treating γγ-bis(methoxycarbonyl)-esters with fuming nitric acid leads to the formation of γγ-bis(methoxycarbonyl)-γ-butyrolactones. This reaction may also produce varying amounts of γ-nitro-triesters as byproducts. []

Q3: Are there any challenges in using this compound for synthesis?

A3: While this compound offers synthetic utility, certain limitations should be considered. []

  • Limited Michael Addition Scope: The Michael addition of this compound appears to be restricted to less substituted α,β-unsaturated esters, limiting its applicability in synthesizing diverse structures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.